molecular formula C9H9ClO2 B1395760 4-Chloro-3-ethoxybenzaldehyde CAS No. 85259-46-7

4-Chloro-3-ethoxybenzaldehyde

Cat. No.: B1395760
CAS No.: 85259-46-7
M. Wt: 184.62 g/mol
InChI Key: BLQIRGVINPDUSC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3-ethoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.

    Acylation: The acid is dissolved in an organic solvent, and an acylating chlorination reagent is added to produce 5-bromo-2-chlorobenzoyl chloride.

    Ketone Formation: This intermediate is then reacted with phenetole in the presence of acid catalysts to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.

    Reduction: The ketone is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

    Formylation: Finally, a formylation reagent is added to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process utilizes readily available raw materials and reagents, ensuring high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: The compound is involved in the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxybenzaldehyde involves its reactivity as an electrophile in various chemical reactions. The chlorine and ethoxy substituents on the benzene ring influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 4-Chloro-3-bromobenzaldehyde
  • 4-Chloro-3-methoxybenzaldehyde

Comparison: 4-Chloro-3-ethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties. Compared to its analogs, such as 2-bromo-4-chlorobenzaldehyde and 4-chloro-3-methoxybenzaldehyde, it exhibits different reactivity patterns and applications. The ethoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQIRGVINPDUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-hydroxy-benzoic acid (3.0 g, 17.4 mmol, 1.0 equiv) in DMF (15 mL) was added K2CO3 (4.81 g, 34.8 mmol, 2.0 equiv) and ethyl iodide (4.03 mL, 5.97 g, 38.2 mmol, 2.2 equiv). The reaction mixture was stirred for 6 h at rt, diluted with water (20 mL) and extracted with ethyl acetate (3×50 mL). The organic phases were dried over Na2SO4 and concentrated to afford 3.6 g (91%) of 4-chloro-3-ethoxy-benzoic acid ethyl ester. The crude ester was then dissolved in THF (20 mL) and cooled to −78° C. under Ar. A solution of diisobutylaluminium hydride (95 mL, 95.0 mmol, 6.0 equiv; 1.0 M solution in THF) was slowly added over a time period of 15 min, the cooling bath removed on completion of addition and the reaction allowed to reach 0° C. After stirring for 1 h, the reaction was cooled to −78° C. and the excess hydride quenched by cautious addition of a solution of 1 M HCl (10 mL). The mixture was brought to rt, the organic phase separated and the aqueous layer extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over Na2SO4 and concentrated by evaporation under reduced pressure providing 2.94 g (100%) of 4-chloro-3-ethoxy-benzyl alcohol. The crude alcohol (2.94 g, 15.75 mmol, 1.0 equiv) was dissolved in dichloromethane (15 mL) and activated MnO2 (5.48 g, 63.0 mmol, 4.0 equiv) was added. The reaction mixture was stirred for 16 h, after which time the reaction was filtered through Hyflo Super Cel and concentrated. The residue was purified by flash column chromatography on silica eluting with heptane/ethyl acetate (4:1) to yield 1.51 g (52%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.51 (t, J=7.1 Hz, 3H), 4.19 (q, J=7.1 Hz, 2H), 7.37-7.42 (m, 2H), 7.55 (d, J=9.0 Hz, 1H), 9.94 (s, 1H).
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5.48 g
Type
catalyst
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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